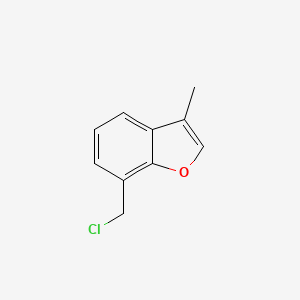
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride, also known as (+)-3-hydroxy-5-methylpyrrolidine hydrochloride, is a chiral pyrrolidine derivative that can be used as a starting material for the synthesis of a variety of compounds. It is a white crystalline powder with a melting point of 114-115°C and a molecular weight of 176.6 g/mol. It is a useful intermediate for the preparation of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.
Aplicaciones Científicas De Investigación
(+)-3-hydroxy-5-methylpyrrolidine hydrochloride has been extensively used in scientific research for the synthesis of a variety of compounds. It has been used to synthesize anti-inflammatory agents, anticonvulsants, and other pharmaceuticals. It has also been used in the synthesis of chiral compounds for the study of their biological activities. It has also been used in the synthesis of peptides and peptidomimetics for the study of their biological activities.
Mecanismo De Acción
The mechanism of action of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride is not well understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. Inhibition of cyclooxygenase by (+)-3-hydroxy-5-methylpyrrolidine hydrochloride may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which may lead to reduced inflammation and pain. It has also been shown to have anti-inflammatory and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments include its high reactivity and its availability in a variety of forms. It is also relatively inexpensive and easy to obtain. The main limitation of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments is its low solubility in aqueous solutions.
Direcciones Futuras
Future research on (+)-3-hydroxy-5-methylpyrrolidine hydrochloride should focus on its biochemical and physiological effects. It would be beneficial to further explore its potential as an anti-inflammatory and anticonvulsant agent. Additionally, further research should be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals. Finally, research should be conducted to determine if (+)-3-hydroxy-5-methylpyrrolidine hydrochloride can be used as an alternative to other chiral compounds in the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
The synthesis of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride involves the reaction of (+)-3-hydroxy-5-methylpyrrolidine with hydrochloric acid. The reaction is carried out in an inert atmosphere at temperatures between 0°C and 50°C. The reaction is complete in a few hours and yields the desired product in high yields.
Propiedades
IUPAC Name |
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJIATUVKSPRY-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1C[C@@H](CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)


![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)
![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)